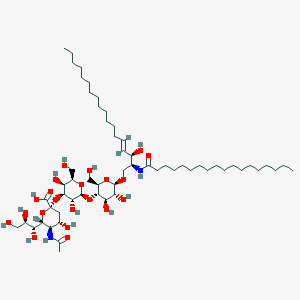
Ganglioside GM3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gangliosid GM3, auch bekannt als Monosialodihexosylgangliosid, ist eine Art von Glykosphingolipid, das in den Zellmembranen von Wirbeltieren weit verbreitet ist. Es besteht aus einem Ceramid-Grundgerüst, das mit einer Glykankette verbunden ist, die einen Sialinsäurerest enthält. Gangliosid GM3 spielt eine entscheidende Rolle bei der zellulären Signaltransduktion, insbesondere bei der Modulation von Zellwachstum, Differenzierung und Apoptose. Es ist auch ein Vorläufer für komplexere Ganglioside und ist an verschiedenen biologischen Prozessen beteiligt, darunter Immunantworten und Krebsentwicklung .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Gangliosid GM3 beinhaltet die Glykosylierung eines Ceramid-Grundgerüsts mit einer sialylierten Glykankette. Eine effiziente Methode beinhaltet die Verwendung eines makrobizyklischen Sialyl-Donors für die stereoselektive Sialylierung des Glykolipids im späten Stadium. Diese Methode ermöglicht die Entwicklung von Gangliosid GM3-Analoga mit verschiedenen Modifikationen der Sialosyl-Einheit .
Industrielle Produktionsmethoden: Die industrielle Produktion von Gangliosid GM3 beinhaltet typischerweise die Extraktion und Reinigung aus natürlichen Quellen, wie z. B. Rinderhirngewebe. Das Verfahren umfasst mehrere Schritte der Lösemittelextraktion, Chromatographie und Kristallisation, um hochreines Gangliosid GM3 zu erhalten. Fortschritte in der Biotechnologie haben auch die Produktion von Gangliosid GM3 durch mikrobielle Fermentation und enzymatische Synthese ermöglicht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gangliosid GM3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Gangliosid GM3 kann oxidiert werden, um Derivate mit veränderten biologischen Aktivitäten zu bilden.
Reduktion: Reduktionsreaktionen können das Ceramid-Grundgerüst modifizieren und die Eigenschaften der Verbindung beeinflussen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Hauptprodukte:
Oxidationsprodukte: Oxidierte Derivate mit potentiellen therapeutischen Anwendungen.
Reduktionsprodukte: Reduzierte Formen mit modifizierten Ceramid-Grundgerüsten.
Substitutionsprodukte: Bioorthogonale Sonden für die Bildgebung und funktionelle Studien.
Wissenschaftliche Forschungsanwendungen
Gangliosid GM3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und die Synthese komplexer Glykolipide verwendet.
Biologie: Spielt eine Rolle bei der Zellsignaltransduktion, der Bildung von Membranmikrobereichen und den Interaktionen mit Rezeptorproteinen.
Medizin: Wird auf seine Potenziale in der Krebstherapie untersucht, insbesondere bei der Hemmung von Tumorwachstum und Metastasierung. .
Industrie: Wird bei der Entwicklung bioorthogonaler Sonden und als Ziel für Medikamententrägersysteme eingesetzt.
5. Wirkmechanismus
Gangliosid GM3 übt seine Wirkungen durch verschiedene Mechanismen aus:
Zellsignaltransduktion: Moduliert die Aktivität von Rezeptortyrosinkinasen, wie z. B. dem epidermalen Wachstumsfaktorrezeptor, durch Hemmung seiner Autophosphorylierung.
Immunmodulation: Beeinflusst die Immunantwort durch Interaktion mit Immunzellrezeptoren und Modulation der Zytokinproduktion.
Krebshemmung: Hemmt die Proliferation, Motilität und Angiogenese von Tumorzellen über verschiedene Signalwege, darunter den Phosphoinositid-3-Kinase/Akt-Signalweg
Wirkmechanismus
Ganglioside GM3 exerts its effects through several mechanisms:
Cell Signaling: Modulates the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, by inhibiting its autophosphorylation.
Immune Modulation: Influences the immune response by interacting with immune cell receptors and modulating cytokine production.
Cancer Inhibition: Inhibits tumor cell proliferation, motility, and angiogenesis through various signaling pathways, including the phosphoinositide 3-kinase/Akt pathway
Vergleich Mit ähnlichen Verbindungen
Gangliosid GM3 wird mit anderen Gangliosiden verglichen, wie z. B.:
Gangliosid GM1: Komplexere Struktur mit zusätzlichen Sialinsäureresten, beteiligt an Neuroprotektion und Neuroentwicklung.
Gangliosid GM2: Mittlere Komplexität, assoziiert mit lysosomalen Speicherkrankheiten.
Laktosylceramid: Ein einfacheres Glykosphingolipid, das als Vorläufer für Gangliosid GM3 dient.
Einzigartigkeit: Gangliosid GM3 ist einzigartig aufgrund seiner Rolle als Vorläufer für komplexere Ganglioside und seiner Beteiligung an einer Vielzahl von biologischen Prozessen, darunter Krebshemmung und Immunmodulation .
Eigenschaften
Molekularformel |
C59H108N2O21 |
|---|---|
Molekulargewicht |
1181.5 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H108N2O21/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76)/b32-30+/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChI-Schlüssel |
UIKPUUZBQYTDRX-YRRBDHRDSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


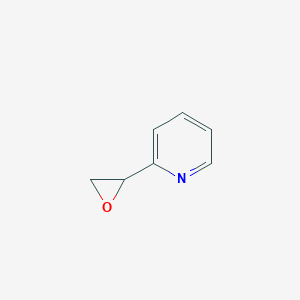
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
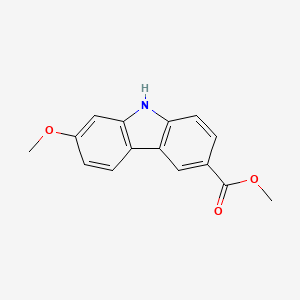

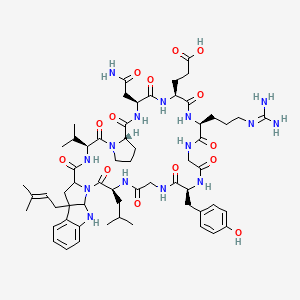
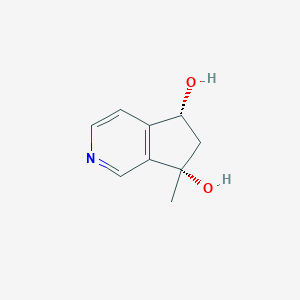
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)
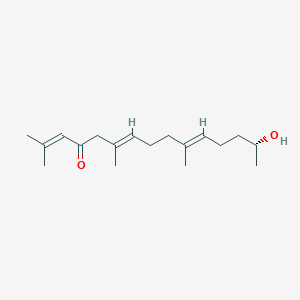
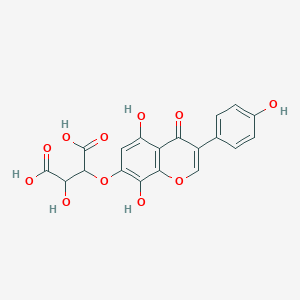

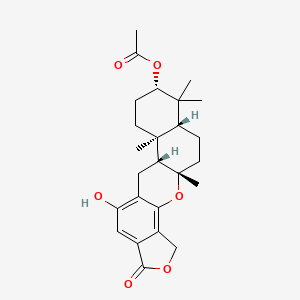
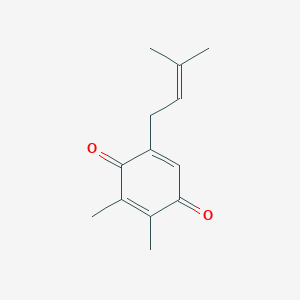
![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)

